N-(3-{4-hydroxy-2-imino-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-1-yl}phenyl)acetamide
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Overview
Description
N-(3-{4-hydroxy-2-imino-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-1-yl}phenyl)acetamide is a complex organic compound featuring a thiazole ring, a pyrrole ring, and an acetamide group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{4-hydroxy-2-imino-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-1-yl}phenyl)acetamide typically involves multi-step organic reactions. One common method involves the reaction of 4,4’-diaminodiphenyl ether with o-vanillin in methanol to form an intermediate imine, which is then further reacted with other reagents to form the final compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(3-{4-hydroxy-2-imino-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-1-yl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imine group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the imine group would yield an amine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-{4-hydroxy-2-imino-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-1-yl}phenyl)acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds containing the thiazole ring, known for their diverse biological activities.
Pyrrole Derivatives: Compounds containing the pyrrole ring, often used in pharmaceuticals and agrochemicals.
Acetamide Derivatives: Compounds containing the acetamide group, used in various industrial applications.
Uniqueness
N-(3-{4-hydroxy-2-imino-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-1-yl}phenyl)acetamide is unique due to its combination of functional groups and rings, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C22H20N4O3S |
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Molecular Weight |
420.5 g/mol |
IUPAC Name |
N-[3-[3-hydroxy-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-pyrrol-1-yl]phenyl]acetamide |
InChI |
InChI=1S/C22H20N4O3S/c1-13(27)24-15-4-3-5-16(10-15)26-11-19(28)20(21(26)23)22-25-18(12-30-22)14-6-8-17(29-2)9-7-14/h3-10,12,23,28H,11H2,1-2H3,(H,24,27) |
InChI Key |
MUHDDVAFYIJAJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)N2CC(=C(C2=N)C3=NC(=CS3)C4=CC=C(C=C4)OC)O |
Origin of Product |
United States |
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